molecular formula C10H8Cl2O3 B7829325 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B7829325
M. Wt: 247.07 g/mol
InChI Key: FTVGPRBYUWPNSG-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a halogenated derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 2879-20-1), a compound with a molecular formula of C₁₀H₁₀O₃ and molecular weight 178.18 g/mol . The dichloro variant introduces two chlorine atoms at the ethanone’s α-position, likely synthesized via chlorination of the parent compound using reagents analogous to bromination methods described in literature (e.g., pyridinium tribromide for bromo derivatives) . This modification enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

2,2-dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGPRBYUWPNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-ol as the starting material.

  • Halogenation: The hydroxyl group is substituted with chlorine atoms through a halogenation reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Ketone Formation: The resulting dichloro compound undergoes further reactions to form the ethanone structure, often involving oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the dichloro group to different functional groups.

  • Substitution: Substitution reactions can replace chlorine atoms with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound and its derivatives can be used in biological studies to understand molecular interactions and pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug development.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Halogenated Derivatives

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3)

  • Synthesis: Produced via bromination of the parent ethanone using pyridinium tribromide in dichloromethane/methanol .
  • Applications : A key intermediate in medicinal chemistry; its bromine atom serves as a leaving group in Suzuki-Miyaura couplings .
  • Comparison : The dichloro analog’s chlorine atoms may offer slower reaction kinetics in substitutions compared to bromine due to lower leaving-group ability, impacting synthetic utility.

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone (CAS 66922-71-2)

  • Activity: Not directly reported, but phenyl substitution may enhance lipophilicity and target binding compared to the dichloro compound.

Amino-Substituted Derivatives

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Hydrochloride (CAS 35970-31-1)

  • Synthesis : Likely via Gabriel synthesis or reductive amination of the bromo/chloro analog .
  • Safety : Classified as hazardous (GHS Category 2), requiring stringent handling protocols .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride (CAS 22310-84-5)

  • Structure : Features an ethylamine side chain; the amine may serve as a pharmacophore in drug design .
  • Comparison : The dichloro compound’s lack of a basic amine limits its use in pH-dependent biological interactions.

Aryl- and Heterocyclic-Substituted Derivatives

Methanone, (2,3-Dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)- (CAS 101018-95-5)

  • Structure : Combines benzodioxin and fluorophenyl moieties, enhancing electronic diversity .
  • Activity : Fluorine’s electron-withdrawing effect may mimic chlorine’s impact on reactivity, but aryl substitution expands π-system interactions.

3',4'-(1",4"-Dioxino)flavone (4f)

  • Activity : Demonstrates antihepatotoxic activity comparable to silymarin, attributed to the dioxane ring’s stability and hydrogen-bonding capacity .
  • Comparison: The dichloro compound’s lack of a flavonoid backbone may limit hepatoprotective effects but could offer unique reactivity for other therapeutic targets.

Enaminone and Scaffold-Hopping Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (III)

  • Synthesis: Formed via solvent-free condensation with DMF-DMA, highlighting the ethanone’s role in forming conjugated systems .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

  • Activity: Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold-hopping models, suggesting benzodioxin’s role in immunomodulation .
  • Comparison : The dichloro compound’s chloro groups may sterically hinder interactions with protein targets compared to the hydroxymethyl group in this analog .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone 2879-20-1 C₁₀H₁₀O₃ 178.18 None (Parent Compound)
2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone - C₁₀H₈Cl₂O₃ 247.08 Cl, Cl
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone 4629-54-3 C₁₀H₉BrO₃ 257.08 Br
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone HCl 35970-31-1 C₁₀H₁₂ClNO₃ 229.66 NH₂ (HCl salt)

Biological Activity

2,2-Dichloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C10H7Cl3O3C_{10}H_{7}Cl_{3}O_{3} with a molecular weight of approximately 265.52 g/mol. The compound features a benzodioxin moiety which is significant in its biological interactions.

Antioxidant Properties

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant activity. A study demonstrated that certain substituted benzodioxin derivatives could inhibit lipid peroxidation effectively. Compounds similar to this compound showed up to 45 times greater activity than standard antioxidants like probucol in preventing oxidative stress in human low-density lipoprotein (LDL) systems .

Calcium Antagonist Activity

Compounds related to this compound have been identified as calcium antagonists. These compounds displayed potency comparable to flunarizine in inhibiting calcium influx in cellular models . This property suggests potential therapeutic applications in cardiovascular diseases where calcium channel modulation is beneficial.

Hypolipidemic Effects

In vivo studies have shown that certain derivatives can significantly reduce lipid levels in animal models. For instance, one study reported that a related compound exhibited hypolipidemic effects at doses of 100 and 300 mg/kg in mice . This suggests that this compound may possess similar lipid-lowering properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Lipid Peroxidation : The compound’s structure allows it to scavenge free radicals effectively.
  • Calcium Channel Blockade : By interfering with calcium ion flow across cell membranes, it can modulate various physiological processes.
  • Regulation of Lipid Metabolism : It may influence pathways involved in lipid synthesis and degradation.

Case Studies

StudyFindings
Study on Lipid Peroxidation Inhibition Certain derivatives showed up to 45 times more activity than probucol against LDL oxidation .
Calcium Antagonist Evaluation Demonstrated potency similar to flunarizine in cellular models .
Hypolipidemic Activity in Mice Significant reduction in lipid levels at specified doses .

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